8-Bromo-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-Bromo-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a phenyl-tetrazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar alkylating agents.
Thioether Formation: The phenyl-tetrazole moiety is attached through a thioether linkage, typically involving the reaction of a thiol group with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the bromine atom or the nitro groups if present.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicine, research focuses on its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-methylxanthine: Similar in structure but lacks the phenyl-tetrazole moiety.
3-Methyl-7-(2-thioethyl)-1H-purine-2,6-dione: Similar but without the bromine atom.
1-Phenyl-1H-tetrazole-5-thiol: Contains the phenyl-tetrazole moiety but lacks the purine structure.
Uniqueness
The uniqueness of 8-Bromo-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-3,7-dihydro-1H-purine-2,6-dione lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the bromine atom, methyl group, and phenyl-tetrazole moiety allows for diverse chemical reactivity and potential biological activities not seen in simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
8-bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN8O2S/c1-22-11-10(12(25)18-14(22)26)23(13(16)17-11)7-8-27-15-19-20-21-24(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLVSTYTWXLHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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